

Applications of (1S,2S)-Boc-Achc in Drug Discovery: Application Notes and Protocols

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Compound of Interest

Compound Name: (1S,2S)-Boc-Achc

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Introduction

(1S,2S)-N-tert-Butoxycarbonyl-2-aminocyclohexanecarboxylic acid, commonly referred to as **(1S,2S)-Boc-Achc**, is a conformationally constrained synthetic amino acid that has garnered significant interest in the field of drug discovery. Its rigid cyclohexyl backbone, when incorporated into peptides or small molecules, imparts predictable structural motifs, influencing their binding affinity, selectivity, and metabolic stability. This document provides detailed application notes on the use of **(1S,2S)-Boc-Achc** in the design of bioactive peptides, with a focus on melanocortin receptor agonists, and includes a comprehensive experimental protocol for its incorporation into a peptide sequence via solid-phase peptide synthesis (SPPS).

Application Notes: Targeting Melanocortin Receptors

The melanocortin receptor system, comprising five G protein-coupled receptors (MC1R-MC5R), is involved in a wide array of physiological processes, including pigmentation, inflammation, energy homeostasis, and sexual function. As such, these receptors represent promising therapeutic targets for a variety of disorders. The development of potent and selective melanocortin receptor agonists has been a key focus of drug discovery efforts.

The incorporation of conformationally constrained amino acids like (1S,2S)-Achc into melanocortin peptide agonists is a strategy employed to enhance their pharmacological properties. The rigid structure of (1S,2S)-Achc can help to lock the peptide into a bioactive conformation, thereby increasing its affinity and selectivity for a specific melanocortin receptor subtype. For instance, the replacement of native amino acid residues in the pharmacophore of melanocortin agonists with β -amino acids has been shown to yield potent and selective ligands.

Structure-Activity Relationship (SAR) Insights:

The core pharmacophore for many melanocortin agonists is the His-Phe-Arg-Trp sequence. Introducing conformational constraints within or adjacent to this sequence can significantly impact receptor interaction. The (1S,2S)-Achc moiety, with its specific stereochemistry, can influence the spatial orientation of the pharmacophoric residues, leading to improved binding at the target receptor.

While specific quantitative data for a peptide containing (1S,2S)-Achc is not readily available in publicly accessible literature, a study on α/β^3 -hybrid tetrapeptides based on the melanocortin agonist sequence Ac-His-dPhe-Arg-Trp-NH₂ provides valuable insights. The incorporation of a β^3 -homotryptophan (β^3 hTrp) at the C-terminus resulted in a potent mouse melanocortin-4 receptor (mMC4R) agonist with an EC₅₀ of 6 nM and 35-fold selectivity over the mouse melanocortin-3 receptor (mMC3R)[1]. This highlights the potential of using conformationally restricted β -amino acids to achieve receptor subtype selectivity.

The following table summarizes the functional agonist activity of a parent melanocortin tetrapeptide and its β^3 -amino acid-containing analogue at mouse melanocortin receptors, as determined by a cAMP-based AlphaScreen assay[1].

Compound	Sequence	mMC1R EC ₅₀ (nM)	mMC3R EC ₅₀ (nM)	mMC4R EC ₅₀ (nM)	mMC5R EC ₅₀ (nM)
1	Ac-His-dPhe-Arg-Trp-NH ₂	1.2	210	6	3.6
8	Ac-His-dPhe-Arg- β^3 hTrp-NH ₂	15	210	6	18

This data demonstrates that the introduction of a β -amino acid can maintain or even enhance potency at the target receptor (mMC4R) while influencing selectivity against other subtypes.

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for the manual synthesis of a peptide on a solid support using Boc chemistry. The incorporation of **(1S,2S)-Boc-Achc** follows the standard coupling procedure for Boc-protected amino acids.

Materials:

- Resin (e.g., Merrifield, PAM, or MBHA resin)
- **(1S,2S)-Boc-Achc** and other Boc-protected amino acids
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HBTU/HOBt or HATU)
- Piperidine (for Fmoc deprotection if using a mixed Boc/Fmoc strategy)
- Cleavage cocktail (e.g., HF or TFMSA/TFA)
- Diethyl ether
- Acetonitrile
- Water (HPLC grade)

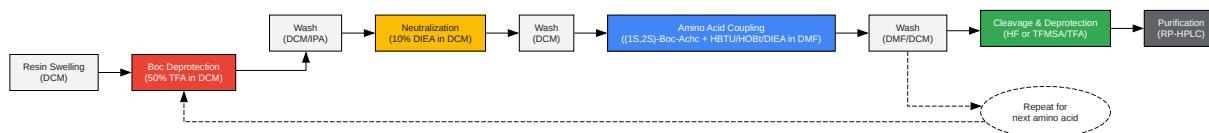
Procedure:

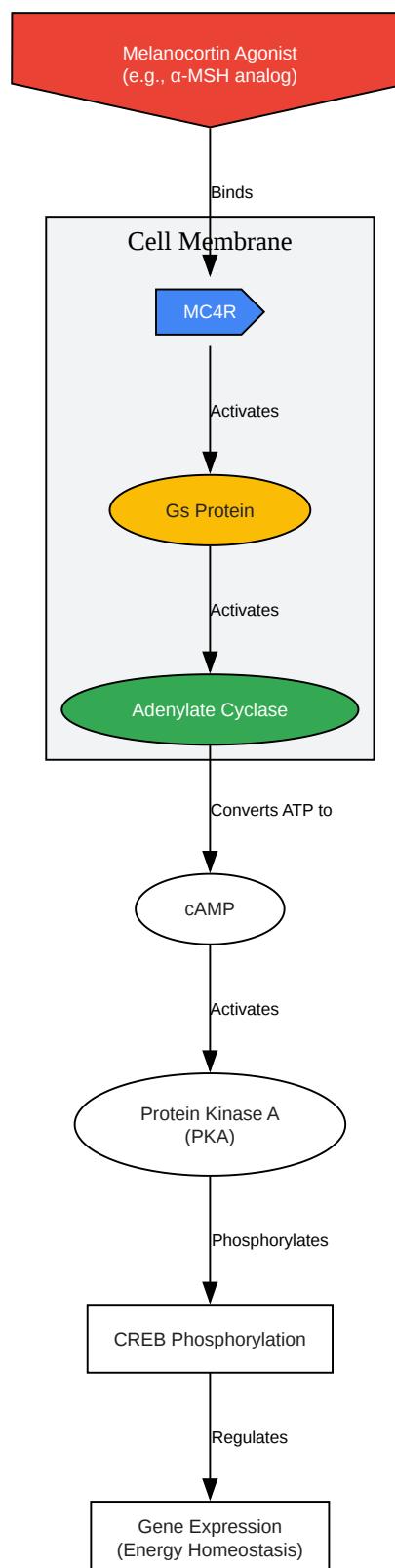
- Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
- First Amino Acid Coupling:
 - If using a pre-loaded resin, proceed to step 3.
 - If using a non-loaded resin (e.g., Merrifield resin), couple the C-terminal Boc-amino acid to the resin.
- Boc Deprotection:
 - Wash the resin with DCM.
 - Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash) and then for an additional 20-30 minutes to remove the Boc protecting group[2].
 - Wash the resin with DCM and then with isopropanol.
- Neutralization:
 - Wash the resin with DCM.
 - Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DCM.
 - Wash the resin thoroughly with DCM.
- Amino Acid Coupling (Incorporation of **(1S,2S)-Boc-Achc**):
 - Dissolve **(1S,2S)-Boc-Achc** (or another Boc-protected amino acid) and a coupling agent (e.g., HBTU/HOBt) in DMF.
 - Add DIEA to the solution.
 - Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
 - Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

- Wash the resin with DMF and DCM.
- Repeat Cycles: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
- Final Cleavage and Deprotection:
 - After the final coupling and deprotection steps, wash the resin thoroughly and dry it.
 - Treat the resin with a cleavage cocktail (e.g., liquid HF or a mixture of TFMSA/TFA) to cleave the peptide from the resin and remove the side-chain protecting groups.
 - Precipitate the crude peptide in cold diethyl ether.
 - Collect the peptide by centrifugation or filtration.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Visualizations

Experimental Workflow for Boc-SPPS



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References

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